Ácido 8-(3,4,5-trimetoxifenil)-8-oxooctanoico

Descripción general

Descripción

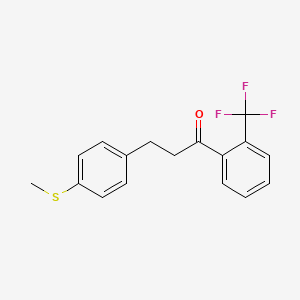

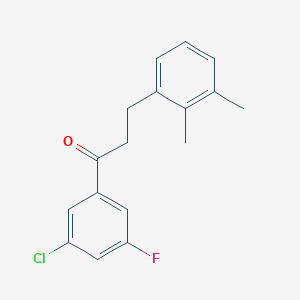

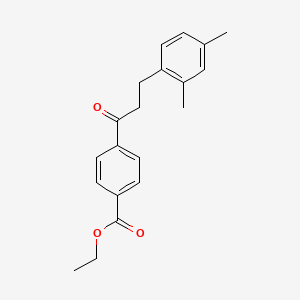

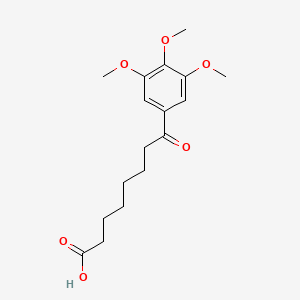

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoic acid chain. The trimethoxyphenyl group is known for its electron-rich aromatic ring, which imparts unique chemical and biological properties to the compound .

Aplicaciones Científicas De Investigación

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and chemical intermediates

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biological effects, indicating their involvement in multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Análisis Bioquímico

Biochemical Properties

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, the trimethoxyphenyl group within the compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound’s ability to bind to these enzymes and proteins highlights its potential as a pharmacological agent.

Cellular Effects

The effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. The compound’s impact on cellular metabolism further underscores its potential in modulating cellular activities.

Molecular Mechanism

The molecular mechanism of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trimethoxyphenyl group within the compound has been shown to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction is critical for its anti-cancer properties, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cells are also areas of ongoing research. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, further supporting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects and toxicological profiles are critical considerations in the development of this compound for clinical use.

Metabolic Pathways

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism. For instance, the trimethoxyphenyl group can undergo demethylation, leading to the formation of metabolites with distinct biological activities . These metabolic transformations can influence the compound’s efficacy and safety profile. Understanding the metabolic pathways of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trimethoxyphenyl group facilitates its interaction with cellular membranes, enhancing its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These properties are essential for its pharmacokinetics and pharmacodynamics, determining its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the trimethoxyphenyl group can facilitate its localization to the cytoskeleton, where it interacts with tubulin and other cytoskeletal proteins. This localization is critical for its role in modulating cellular processes and achieving its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aliphatic chain precursor. One common method is the Claisen condensation reaction, where 3,4,5-trimethoxybenzaldehyde reacts with an aliphatic ester in the presence of a strong base like sodium ethoxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the carbonyl group in the oxooctanoic acid chain can yield alcohol derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Comparación Con Compuestos Similares

- 3,4,5-Trimethoxyphenylacetic acid

- 3,4,5-Trimethoxycinnamic acid

- 3,4,5-Trimethoxyamphetamine

Comparison: 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to its longer aliphatic chain and the presence of an oxo group, which distinguishes it from other trimethoxyphenyl derivatives. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications .

Propiedades

IUPAC Name |

8-oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-21-14-10-12(11-15(22-2)17(14)23-3)13(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHDEKYFQGLVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268713 | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-91-1 | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.